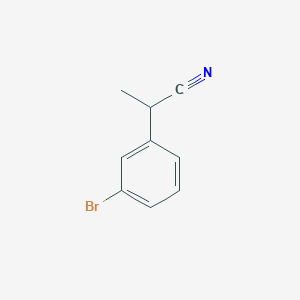

2-(3-溴苯基)丙腈

描述

“2-(3-Bromophenyl)propanenitrile” is an organic compound . It is commonly used for scientific research purposes.

Synthesis Analysis

The synthesis of “2-(3-Bromophenyl)propanenitrile” is a subject of research and specific methods may vary . It’s important to note that the synthesis process should be carried out under controlled conditions, following safety protocols.Molecular Structure Analysis

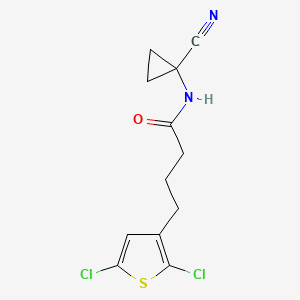

The molecular formula of “2-(3-Bromophenyl)propanenitrile” is C9H8BrN . The average mass is 210.070 Da and the monoisotopic mass is 208.984009 Da .Chemical Reactions Analysis

The chemical reactions involving “2-(3-Bromophenyl)propanenitrile” are complex and depend on the conditions and reagents used . It’s crucial to conduct these reactions in a controlled environment to ensure safety and accuracy.Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)propanenitrile” has various physical and chemical properties. For instance, it has a molecular weight of 210.07 . More detailed properties like melting point, boiling point, density, and others can be found in specialized chemical databases .科学研究应用

合成和表征

合成和结构分析2-(3-溴苯基)丙腈及其衍生物使用各种光谱和结构分析方法进行合成和表征。例如,一项研究合成并表征了 3-((4-(4-硝基苯基)-6-芳基-1,6-二氢嘧啶-2-基)硫代)丙腈及其衍生物,通过光谱(1H NMR、13C NMR、IR、LC-MS)和元素分析分析其结构。还研究了相关化合物的晶体结构,揭示了特定的二面角和分子相互作用,有助于理解化合物的性质和潜在应用 (Desai, Pandya, & Vaja, 2017)。

杂环的构件与目标化合物密切相关的 2-氨基-2-烷基(芳基)丙腈被认为是合成各种杂环系统(如咪唑衍生物和恶唑)的前体。这些化合物及其衍生物在化学和生物学性质的开发中至关重要,表明在材料科学和药理学中具有广泛的应用 (Drabina & Sedlák, 2012)。

聚合物科学和材料化学

聚合物合成和性质在聚合物科学中,类似于 2-(3-溴苯基)丙腈的化合物被用于合成具有分子量和多分散性精细控制的特定聚合物,从而促进了电子和光子器件的进步。例如,研究表明,从外部引发剂合成区域规则聚(3-己基噻吩),突出了受控分子量和窄分子量分布 (Bronstein & Luscombe, 2009)。

光学和电子应用类似于所讨论化合物的查耳酮衍生物已被研究其光学性质,包括线性和二次和三次非线性光学性质。这些性质对于半导体器件至关重要,表明在光电子学和光子学中具有潜在应用 (Shkir et al., 2019)。

生物医学应用

抗菌和生物活性2-(3-溴苯基)丙腈衍生物已因其抗菌特性而被探索。研究已经合成并评估了化合物对各种微生物的抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)。

生物相容性聚合物相关化合物还用于合成生物相容性聚合物。例如,对具有原位荧光单体的脂肪族三聚体的研究表明在生物医学应用中具有潜力,包括成像和传感 (Mahapatra et al., 2020)。

安全和危害

Handling “2-(3-Bromophenyl)propanenitrile” requires caution. It’s associated with several hazard statements including H302, H312, H315, H319, H332, H335 indicating potential risks upon exposure . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

作用机制

Target of Action

Brominated compounds like 2-(3-bromophenyl)propanenitrile are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

The mode of action of 2-(3-Bromophenyl)propanenitrile is primarily through its role in organic synthesis. The bromine atom in 2-(3-Bromophenyl)propanenitrile can be replaced by other groups in a reaction, allowing for the formation of new carbon-carbon bonds . This is a key step in many synthetic pathways, enabling the creation of a wide range of complex organic compounds.

Biochemical Pathways

It’s known that brominated compounds like 2-(3-bromophenyl)propanenitrile are often used in suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a powerful tool for creating new carbon-carbon bonds and is widely used in organic synthesis .

Result of Action

As a reagent in organic synthesis, its primary effect is likely to be the formation of new carbon-carbon bonds in the molecules it reacts with . This can lead to the creation of a wide range of different organic compounds, depending on the specific reaction conditions and the other reactants present.

属性

IUPAC Name |

2-(3-bromophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZDBSZYIZNISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)propanenitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2629128.png)

![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)

![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2629137.png)

![Diethyl 3-methyl-5-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2629138.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2629142.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629145.png)

![2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid](/img/structure/B2629148.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2629150.png)